Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in organic synthesis and various scientific research applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethyl chloroformate with an amine to form the trichloroethoxycarbonyl (Troc) protected amine . This intermediate is then reacted with ethyl 1-phenylcyclohex-3-ene-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate involves its ability to act as a protecting group for amines, thiols, and alcohols. The trichloroethoxycarbonyl group can be selectively cleaved under specific conditions, allowing for controlled deprotection and subsequent reactions . This compound interacts with molecular targets through covalent bonding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used for similar protecting group strategies in organic synthesis.
Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate: Shares structural similarities but differs in reactivity and applications.
Uniqueness
Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C19H22Cl3NO4 |
---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3 |
InChI Key |
CPHGBHOTGMYPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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